molecular formula C17H28N4O7S B564250 rac Timolol-d5 Maleate CAS No. 1217260-21-3

rac Timolol-d5 Maleate

Cat. No.: B564250
CAS No.: 1217260-21-3
M. Wt: 437.523
InChI Key: WLRMANUAADYWEA-RJAXMONVSA-N
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Description

rac Timolol-d5 Maleate: is a deuterated form of Timolol Maleate, a non-selective beta-adrenergic receptor blocker. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, providing a unique tool for tracing and quantifying the compound in biological systems .

Scientific Research Applications

rac Timolol-d5 Maleate has a wide range of scientific research applications, including:

Safety and Hazards

When handling rac Timolol-d5 Maleate, it is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Biochemical Analysis

Biochemical Properties

Rac Timolol-d5 Maleate interacts with β-adrenoceptors, which are a class of G-protein coupled receptors . The interaction is characterized by the compound’s ability to block these receptors, thereby inhibiting the effects of adrenaline and noradrenaline and reducing the heart rate . This interaction is non-selective, meaning it affects both β1 and β2 adrenoceptors .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it reduces intraocular pressure by decreasing aqueous humor production . It also reportedly protects ganglion cells, decreases aqueous humor outflow facility, and destroys the extracellular matrix in the trabecular meshwork .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-adrenoceptors, blocking the effects of adrenaline and noradrenaline . This results in a decrease in heart rate and blood pressure . It also prevents the production of aqueous humor, thereby reducing intraocular pressure .

Temporal Effects in Laboratory Settings

It is known that the compound has a rapid onset of action, with peak effects observed within 0.5 to 2.5 hours .

Dosage Effects in Animal Models

It is known that the compound is used in the treatment of glaucoma, hypertension, angina pectoris, and myocardial infarction .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with β-adrenoceptors

Transport and Distribution

It is known that the compound is a hydrophilic β-adrenoceptor blocker , suggesting that it may be transported and distributed in the body through the bloodstream.

Subcellular Localization

Given its role as a β-adrenoceptor blocker , it is likely that it localizes to the cell membrane where these receptors are typically found.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Timolol-d5 Maleate involves the incorporation of deuterium atoms into the Timolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling throughout the production process .

Chemical Reactions Analysis

Types of Reactions: rac Timolol-d5 Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracing and quantification, making it a valuable tool in scientific research .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i8D2,9D2,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMANUAADYWEA-RJAXMONVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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